1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a bicyclic compound that belongs to the class of diazabicyclo compounds, characterized by its unique nitrogen-containing bicyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its interactions with various biological receptors.
The compound can be synthesized through various methods, typically involving the condensation of diamines with carbonyl compounds. It has been studied extensively in the context of its molecular structure and biological activity, making it a subject of interest in both synthetic and medicinal chemistry.
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is classified under:
The synthesis of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can be achieved through several techniques:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Techniques like column chromatography are employed for purification purposes.
The molecular structure of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol features a bicyclic framework with two nitrogen atoms incorporated into the rings. The compound typically adopts a chair-boat conformation, where one six-membered ring is in a chair conformation while the other is in a boat conformation .
Key structural data includes:
The chemical reactivity of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can vary based on its functional groups and substituents:
Reaction conditions such as pH and temperature can dramatically influence the outcome of these reactions.
The mechanism of action for derivatives of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol varies depending on their specific structural modifications:
Studies indicate that these interactions can lead to significant pharmacological effects relevant in pain management and neuropharmacology.
Relevant physical data may include melting points and boiling points which are crucial for practical applications.
The compound's diverse applications highlight its significance in both academic research and practical pharmaceutical development.
The synthesis of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol demands precise control over molecular architecture and functionalization. This section delineates established and emerging strategies for constructing this bicyclic scaffold, optimizing functional group incorporation, and achieving stereochemical fidelity.
The core 3,7-diazabicyclo[3.3.1]nonane system (bispidine) is traditionally forged via double Mannich reactions, exploiting the condensation of formaldehyde, primary amines, and ketone precursors. A representative route employs tert-butyl 4-oxopiperidine-1-carboxylate, paraformaldehyde, and methylamine or benzylamine under reflux conditions. This one-pot cyclization yields the pivotal N-protected bispidin-9-one intermediate (e.g., N-benzyl-N'-Boc-bispidinone), featuring the characteristic bicyclic skeleton with a ketone at C9. Subsequent carbonyl reduction transforms the C9 ketone to the desired alcohol functionality (1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol). The Huang-Minlon modification of the Wolff-Kishner reduction (hydrazine hydrate, KOH, ethylene glycol, 140°C) proves particularly effective, achieving C9-methylene intermediates in ~73% yield after careful temperature control, followed by standard ketone reduction protocols [1] [3] [9]. Alternative reductions like lithium aluminium hydride (LiAlH₄) are feasible but may exhibit lower selectivity or yield [9]. Purification typically involves flash chromatography or recrystallization, critical for isolating the symmetrical endo/exo-isomers characteristic of this bridgehead-substituted system [1].
Table 1: Classical Synthetic Routes to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol Precursors
Key Step | Reagents/Conditions | Intermediate/Product | Reported Yield | Primary Reference |
---|---|---|---|---|
Double Mannich Cyclization | Paraformaldehyde, Methylamine/Benzylamine, Reflux | N-Methyl/Benzyl-N'-Boc-Bispidin-9-one | 50-70% | [1][3][9][10] |
Wolff-Kishner (Huang-Minlon) | N₂H₄·H₂O, KOH, Ethylene Glycol, 140°C | N-Benzyl-N'-Boc-Bispidine (C9-methylene) | ~73% | [3][9] |
Ketone Reduction | NaBH₄, MeOH; or LiAlH₄, Et₂O | 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | 60-85% | [1][10] |
Modern synthetic strategies prioritize regiospecific N3/N7 functionalization and C9-ol derivatization to expand the chemical space and modulate properties. Following core assembly and reduction, the N-Boc protecting group in intermediates like N-Boc-bispidine is readily cleaved under mild acidic conditions (e.g., HCl/dioxane), exposing the secondary amine for further elaboration. Acylation reactions predominate for N-functionalization:
Simultaneously, the C9 hydroxyl group serves as a handle for esterification. Treatment with acid chlorides or anhydrides, sometimes with catalytic 4-(dimethylamino)pyridine (DMAP), produces esters like the benzoate derivatives studied for conformational behavior [1] [10]. Palladium-catalyzed cross-coupling methodologies, while less explored for this specific alcohol, offer potential for C-C bond formation at C9, drawing inspiration from cyclization strategies used in complex heterocycle synthesis [5].
Table 2: Modern N-Functionalization Strategies for Bispidine Scaffolds
Functional Group | Reagent Class | Typical Conditions | Impact on Scaffold Properties | Reference |
---|---|---|---|---|
Carboxamide | Acyl chlorides, Anhydrides | DCM/THF, DIPEA, 0°C-RT | Enhanced hydrogen bond acceptance; Tunable lipophilicity | [3][9] |
Sulfonamide | Sulfonyl chlorides | DCM, Pyridine or DIPEA, 0°C-RT | Increased polarity and conformational rigidity | [3][9] |
Urea | Isocyanates | DCM/THF, RT | Dual hydrogen bonding donor/acceptor motifs | [3][9] |
Ester (C9-OH) | Acid chlorides, Anhydrides | DCM, Pyridine/DMAP, RT | Modulates lipophilicity and steric bulk; Conformational lock | [1][10] |
The 3,7-diazabicyclo[3.3.1]nonane scaffold inherently possesses chiral bridgehead protons and potential endo/exo isomerism at C9 substituents, making stereocontrol paramount. The classical double Mannich reaction typically yields racemic mixtures due to symmetrical ketone precursors. Achieving enantiopurity involves:
Table 3: Strategies for Stereocontrol in Bispidine Synthesis
Strategy | Key Chiral Element | Stereochemical Outcome Control | Limitations/Challenges |
---|---|---|---|
Chiral Auxiliary in Mannich | (R)/(S)-1-Phenylethylamine etc. | Induces enantioselectivity during bicyclic ring formation | Requires efficient auxiliary introduction and removal |
Enzymatic Resolution | Lipases/Esterases (e.g., CAL-B, PLE) | Resolves racemic C9 esters via selective hydrolysis | Maximum 50% yield per enantiomer; Substrate specificity |
Diastereoselective Reduction | Chiral N-substituent + DIP-Chloride | High de achievable for C9 alcohol based on N-chirality | Relies on pre-existing chiral N-substituent |
Conformational Bias | Rigid "bath-tub" scaffold geometry | Influences approach of reagents (e.g., to C9=O) | Subtle effects; Requires empirical optimization |
The efficiency of the pivotal double Mannich cyclization and subsequent functionalization steps is profoundly influenced by solvent polarity, protic character, and catalyst choice.
Mannich Cyclization: Traditionally performed in protic solvents like ethanol or methanol under reflux. These solvents facilitate iminium ion formation but may promote side reactions. Shifting to deep eutectic solvents (DESs) presents a sustainable alternative with potential catalytic activity. Phosphonium-based DESs, such as triphenylmethylphosphonium bromide/ethylene glycol (1:3) or triphenylmethylphosphonium bromide/acetic acid (1:3), have demonstrated remarkable efficacy in analogous cyclization reactions (e.g., Nazarov cyclization). These DESs act as multifunctional media: the phosphonium salt can serve as a Lewis acid catalyst or precursor, while the hydrogen bond donor (HBD - ethylene glycol or acetic acid) solvates intermediates, lowers transition state energy, and potentially participates in proton transfer. Reactions in DESs like triphenylmethylphosphonium bromide/acetic acid achieve near-quantitative conversions under milder conditions (e.g., 25-60°C vs. traditional reflux) compared to volatile organic compounds (VOCs) [8]. Optimization studies using Design of Experiments (DoE) methodologies, such as full factorial designs assessing temperature, time, and DES composition, are powerful tools for maximizing yield and minimizing byproducts like methylidenecyclopentanones in cyclization reactions relevant to bicyclic systems [8].
Reduction and Functionalization: Solvent choice critically impacts Wolff-Kishner reductions and C9-OH esterification. High-boiling polar protic solvents like ethylene glycol are essential for efficient Wolff-Kishner (Huang-Minlon) reduction. For esterification of the C9 alcohol, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard to avoid hydrolysis. Catalysts like 4-(dimethylamino)pyridine (DMAP) significantly accelerate ester formation by nucleophilic catalysis. Palladium catalysis, crucial for modern cross-coupling approaches to N-aryl or heteroaryl functionalization (e.g., Buchwald-Hartwig amination or Suzuki coupling on halogenated precursors), requires rigorous solvent drying (anhydrous THF, toluene) and oxygen-free atmospheres. Ligands (e.g., triphenylphosphine, XPhos, BINAP) and bases (e.g., cesium carbonate, sodium tert-butoxide) must be optimized for specific transformations on the bispidine nitrogen atoms [5] [9]. Understanding the mass action kinetics underlying key steps like nucleophilic substitution or esterification is vital for optimization. Kinetic modeling based on ordinary differential equations (ODEs) helps elucidate rate-determining steps and guide catalyst/substrate concentration adjustments to maximize throughput [4].
The integration of multivariate analysis (e.g., Surface Responding Analysis from DoE) and fundamental kinetic principles provides a robust framework for optimizing solvent systems and catalyst loadings across the synthetic sequence, leading to more efficient and sustainable routes to 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and its derivatives [4] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: